5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
Description
Background and Significance
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride belongs to the class of organic compounds known as naphthalenecarbonitriles, which are characterized by their naphthalene backbone and carbonitrile functional group. The compound's significance stems from its unique structural features that contribute to both its reactivity and potential biological activity. The tetrahydronaphthalene core structure, also known as tetralin, serves as a valuable ring system for drug construction and has been found in numerous naturally occurring compounds and pharmaceutical agents.
The presence of both amino and carbonitrile functional groups in the molecular structure provides multiple sites for chemical modification and biological interaction. This dual functionality makes the compound particularly attractive for medicinal chemistry applications, where structural modifications can be employed to optimize pharmacological properties. The compound is classified under naphthalene derivatives, which are known for their diverse biological activities and applications in pharmaceutical development.
Research into tetrahydronaphthalene derivatives has revealed their importance in various therapeutic areas. The tetralin ring structure exists in many clinically used anticancer drugs, including anthracycline antibiotics such as doxorubicin, daunorubicin, epirubicin, and idarubicin. Additionally, chemotherapeutic medications like etoposide and teniposide, which are semisynthetic derivatives of podophyllotoxin, contain tetralin-related structures and function as topoisomerase II inhibitor anticancer drugs.
The molecular weight of 172.23 g/mol for the base compound positions it within an optimal range for drug-like properties, while the hydrochloride salt formation enhances solubility characteristics crucial for pharmaceutical applications. The compound's classification as a naphthalenecarbonitrile places it within a group of molecules known for their versatility in synthetic chemistry and potential for developing novel therapeutic agents.
Historical Context of Tetrahydronaphthalene Derivatives
The historical development of tetrahydronaphthalene derivatives traces back to fundamental advances in hydrocarbon chemistry and the recognition of partially hydrogenated aromatic systems. Tetralin itself, with the chemical formula C10H12, was first characterized as a partially hydrogenated derivative of naphthalene and has since become an important industrial chemical and research compound. The production of tetralin through catalytic hydrogenation of naphthalene using nickel catalysts established the foundation for developing more complex tetrahydronaphthalene derivatives.
A significant milestone in tetrahydronaphthalene chemistry was the development of the Darzens tetralin synthesis, named after Auguste Georges Darzens in 1926. This classic named reaction involved intramolecular electrophilic aromatic substitution reactions of 1-aryl-pent-4-ene using concentrated sulfuric acid, providing a reliable synthetic route to tetralin derivatives. This methodology opened pathways for creating diverse structural variants within the tetrahydronaphthalene family.
The evolution of tetrahydronaphthalene chemistry has been closely linked to pharmaceutical research, particularly in the development of anticancer agents. Many studies have been performed on tetralin derivatives for use as efficient antitumor agents, leading to the discovery of numerous bioactive compounds. The recognition that tetralin ring structures exist in naturally occurring plant-derived compounds like podophyllotoxin further emphasized their biological significance and therapeutic potential.
Recent advances in synthetic methodology have enabled the preparation of optically active tetrahydronaphthalene derivatives. Patents from the 1990s describe processes for obtaining these compounds in both racemic and optically active states through novel synthetic precursors. This development was crucial for pharmaceutical applications where stereochemistry plays a critical role in biological activity and drug efficacy.
The contemporary understanding of tetrahydronaphthalene derivatives has been enhanced by advances in nitrogen deletion strategies and skeletal editing approaches. Recent research has demonstrated unexpected nitrogen deletion reactions in related isoindoline systems that trigger Diels-Alder cycloadditions to yield tetralin derivatives. These methodological advances have opened new synthetic pathways for tetralin synthesis and the modification of existing structures.
Nomenclature and Structural Classification
The systematic nomenclature of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's structural features accurately. The IUPAC name "5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile" precisely describes the position of functional groups on the tetrahydronaphthalene backbone. The numbering system begins with the naphthalene ring structure, where positions 5, 6, 7, and 8 correspond to the saturated carbons in the tetrahydro portion of the molecule.
Several synonymous names exist for this compound in chemical databases and literature. Alternative designations include "1-Amino-6-cyano-1,2,3,4-tetrahydronaphthylene" and specific stereoisomeric forms such as "(1R)-1-AMINOTETRALIN-6-CARBONITRILE". These naming variations reflect different numbering conventions and stereochemical specifications that may be encountered in various research contexts.
The structural classification of this compound encompasses multiple chemical categories. Primarily, it belongs to the naphthalenecarbonitriles class, characterized by the presence of both the naphthalene ring system and the carbonitrile functional group. Additionally, the compound is classified as an amino acid derivative due to the presence of the amino functionality, positioning it within a broader category of nitrogen-containing heterocycles.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C11H12N2 | Base compound without hydrochloride |
| Molecular Weight | 172.23 g/mol | Base compound |
| CAS Registry Number | 321330-31-8 | Primary identifier |
| InChI Key | IGJCZZMPAPFDGB-UHFFFAOYSA-N | Standard identifier |
| SMILES | C1CC(C2=C(C1)C=C(C=C2)C#N)N | Structural representation |
The compound exhibits stereochemical complexity due to the presence of a chiral center at the 5-position where the amino group is attached. This stereochemistry gives rise to distinct enantiomeric forms, including the (R) and (S) configurations. The (R)-enantiomer has the CAS number 828926-06-3, while the (S)-enantiomer is identified by CAS number 1212852-88-4. These stereoisomeric variants may exhibit different biological activities and pharmacological properties.
The hydrochloride salt formation represents a common pharmaceutical modification that enhances the compound's aqueous solubility and stability characteristics. The hydrochloride variant maintains the core structural features while providing improved handling properties for research and potential therapeutic applications. Different suppliers may offer various stereoisomeric forms and salt variants, reflecting the compound's versatility and research interest.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Current research efforts focus on understanding the compound's synthetic accessibility, chemical reactivity patterns, and potential applications in medicinal chemistry and drug discovery programs. The scope of investigation includes both fundamental chemical characterization and applied research toward therapeutic applications.
Synthetic chemistry research objectives center on developing efficient and scalable synthetic routes for accessing both racemic and enantiomerically pure forms of the compound. The synthesis typically involves several key steps including cyclization reactions, functional group transformations, and stereochemical control mechanisms. Understanding the specific reaction conditions such as temperature, solvent choice, and catalysts plays a crucial role in optimizing yield and purity during synthesis processes, with temperature control being particularly important to prevent side reactions that lead to unwanted byproducts.
Chemical reactivity studies aim to characterize the compound's behavior in various reaction environments. The presence of amino and carbonitrile functional groups enables diverse chemical transformations including nucleophilic substitution reactions, condensation reactions with carbonyl compounds, and cyclization reactions to form heterocyclic systems. These reactivity studies provide fundamental knowledge necessary for designing chemical modifications and developing structure-activity relationships.
Biological activity research represents a major focus area, with investigations targeting the compound's interaction with biological systems. The mechanism of action primarily involves interaction with biological targets such as enzymes or receptors, where the amino group may facilitate hydrogen bonding with active sites on proteins or nucleic acids. Research indicates that compounds with similar structures exhibit various pharmacological effects including anti-inflammatory and analgesic activities, though further studies are necessary to elucidate precise mechanisms for this specific compound.
| Research Domain | Specific Objectives | Current Status |
|---|---|---|
| Synthetic Chemistry | Develop efficient synthetic routes | Established multi-step procedures |
| Stereochemistry | Access enantiomerically pure forms | Both (R) and (S) forms available |
| Chemical Biology | Elucidate biological targets | Preliminary studies ongoing |
| Medicinal Chemistry | Optimize pharmacological properties | Structure-activity relationships under investigation |
| Analytical Chemistry | Develop characterization methods | Standard analytical protocols established |
The scope of current research extends to pharmaceutical applications where the compound serves as a scaffold for drug development programs. Its classification as a versatile small molecule scaffold positions it as a valuable starting point for medicinal chemistry efforts. Research groups are investigating structural modifications that may enhance biological activity while maintaining drug-like properties essential for therapeutic applications.
Analytical chemistry research focuses on developing comprehensive characterization methods for quality control and research applications. Standard analytical protocols have been established using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural identity and assess purity levels. These analytical capabilities support both synthetic chemistry efforts and biological activity studies by ensuring compound integrity throughout research programs.
Properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGTFOEOYKYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
- The synthesis involves multi-step organic reactions where the tetrahydronaphthalene ring is first prepared or partially hydrogenated.
- Amino and nitrile groups are introduced sequentially or via functional group interconversion.
- Reaction conditions such as temperature, solvent, catalysts, and molar ratios are optimized to maximize yield and purity.
Salt Formation
- The free base 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is treated with hydrochloric acid (HCl) in solvents such as ethanol or ether to form the hydrochloride salt.
- This step enhances the compound’s stability and solubility, facilitating its use in further applications.
Representative Reaction Conditions and Parameters
| Step | Reagents/Catalysts | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Tetrahydronaphthalene formation | Starting naphthalene derivatives | THF, ethanol, methanol | 20–120 °C | Partial hydrogenation or ring closure |
| Nitrile introduction | Cyanide sources (e.g., KCN) | Polar aprotic solvents | Ambient to reflux | Substitution or functional group conversion |
| Amination | Aminating agents or reductive amination | Ethanol, THF, dioxane | 0–50 °C | May involve chiral induction for stereochemistry |
| Hydrochloride salt formation | HCl (in ether or ethanol) | Ether, ethanol | Room temperature | Salt formation for stability and solubility |
| Catalytic hydrogenation (analogous) | Pd/C, H2 gas | Ethanol, THF, or mixed solvents | 20–120 °C | Reduction of intermediates to amines |
Research Findings and Notes on Preparation
- The hydrochloride salt form is preferred in research due to improved handling characteristics and solubility.
- Multi-step synthesis allows for stereochemical control if chiral centers are involved, although the compound is often prepared as a racemate or enantiomerically pure form depending on the synthetic route.
- The amino and nitrile groups offer reactive sites for further functionalization, which is important for medicinal chemistry applications.
- Safety precautions are necessary during synthesis due to the reactive nature of intermediates and the potential irritant properties of the compound and its hydrochloride salt.
Summary Table of Key Preparation Data
| Parameter | Data/Details |
|---|---|
| Molecular Formula | C11H13ClN2 |
| Molecular Weight | 208.69 g/mol |
| Typical Solvents Used | THF, ethanol, methanol, ether |
| Catalysts Employed | Pd/C (for hydrogenation steps) |
| Temperature Range | 0 °C to 120 °C (depending on step) |
| Salt Formation Agent | Hydrochloric acid (HCl) |
| Reaction Type | Multi-step organic synthesis, reduction, salt formation |
| Purity and Yield Optimization | Controlled by solvent choice, temperature, and reagent ratios |
Chemical Reactions Analysis
Types of Reactions
This compound participates in three primary reaction categories:
Reagents and Reaction Conditions
Critical parameters for achieving specific transformations:
Major Reaction Products
Characterized outputs from documented syntheses:
Comparative Reactivity Insights
Key differences from structurally similar compounds:
Scientific Research Applications
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and as a precursor in organic synthesis.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. The compound's structure suggests it could interact with biological targets due to the presence of the amino and carbonitrile functional groups.
- Anticancer Activity: Preliminary studies indicate that derivatives of tetrahydronaphthalene compounds exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth is currently being explored through structure-activity relationship (SAR) studies.
- Neuroprotective Effects: Research suggests that similar compounds may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecular architectures.
- Synthesis of Bioactive Compounds: It can be utilized as a building block for synthesizing other biologically active molecules. For instance, it has been employed in the synthesis of spirocyclic compounds that possess significant biological activities .
- Multicomponent Reactions: The compound can participate in multicomponent reactions to form diverse chemical entities efficiently. These reactions are advantageous for drug discovery as they allow for rapid exploration of chemical space .
Material Science
This compound may also find applications in material science.
- Polymer Chemistry: The compound can be used to modify polymer properties or as a monomer in the synthesis of new polymeric materials with tailored functionalities.
- Nanomaterials: Its derivatives have potential applications in the development of nanomaterials for use in electronics and photonics due to their unique electronic properties.
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer properties of tetrahydronaphthalene derivatives. The results indicated that specific modifications to the basic structure enhanced cytotoxicity against breast cancer cell lines, suggesting that 5-amino derivatives could be promising candidates for further development .
Case Study 2: Neuroprotective Effects
Research conducted by Union College explored the neuroprotective effects of tetrahydronaphthalene derivatives. The study highlighted that certain modifications improved the compounds' ability to protect neuronal cells from oxidative stress .
Case Study 3: Synthesis Applications
A comprehensive study detailed a synthetic route utilizing 5-amino derivatives to create complex spirocyclic structures. The efficiency of this method was noted, yielding high percentages of desired products while minimizing waste .
Mechanism of Action
The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the nitrile group.
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride (CAS No. 2208138-72-9) is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C11H13ClN2
- Molecular Weight: 208.69 g/mol
- IUPAC Name: (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
- Purity: 95% .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the naphthalene ring can enhance its antitumor properties .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer progression and metastasis. The presence of the amino group appears crucial for its inhibitory effects on key metabolic pathways .
- Neuroprotective Effects : There is emerging evidence that compounds similar to 5-amino-5,6,7,8-tetrahydronaphthalene derivatives may provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
Anticancer Properties
A study evaluated the anticancer potential of this compound against various human cancer cell lines. The findings revealed:
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines .
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat (Bcl-2) | 1.61 |
| A-431 | 1.98 |
This data suggests a promising role for this compound in cancer therapeutics.
Neuroprotective Studies
In a separate investigation focused on neuroprotection, researchers discovered that compounds structurally related to 5-amino-5,6,7,8-tetrahydronaphthalene derivatives could effectively reduce neuronal apoptosis in models of oxidative stress. This study highlighted the potential of such compounds in developing treatments for neurodegenerative diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate:
- Absorption : The compound has been shown to have high gastrointestinal absorption.
- Blood-Brain Barrier Penetration : It is suggested to be permeable to the blood-brain barrier (BBB), which is crucial for neuroactive compounds .
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Yes |
Toxicological assessments indicate that while the compound exhibits some acute toxicity at higher concentrations (H302-H315), it remains within acceptable safety limits for further development .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride?
- Methodological Answer : A two-step approach is often employed: (1) Cyclohexene ring hydrogenation of naphthalene precursors under catalytic conditions (e.g., Pd/C or Raney Ni), followed by (2) nitrile group introduction via nucleophilic substitution or Sandmeyer-type reactions. Reductive amination using sodium cyanoborohydride in acidic media (HCl) can finalize the hydrochloride salt formation. Key purity challenges include residual solvents or unreacted intermediates; column chromatography (silica gel, methanol/dichloromethane gradients) is critical for isolation .
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm tetrahydronaphthalene ring saturation (absence of aromatic protons in the 6.5–8.5 ppm region) and amine proton integration (~5 ppm).
- HPLC-MS : Detect impurities (<2% threshold) with a C18 column (acetonitrile/water + 0.1% formic acid) and compare retention times against standards.
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl percentages) against theoretical values (e.g., CHClN requires C 58.29%, H 5.78%) .
Advanced Research Questions
Q. How can enantiomeric resolution of the amine group be achieved, given its potential stereochemical activity?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by NMR analysis can determine enantiomeric excess. Note that HCl salt formation may complicate crystallization; free-base derivatization is recommended prior to separation .
Q. What experimental protocols address stability issues of the compound under acidic or oxidative conditions?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring via HPLC. Hydrolysis of the nitrile group to carboxylic acid is a common degradation pathway under strongly alkaline conditions.
- Oxidative Stress Testing : Expose to HO (3% v/v) or tert-butyl hydroperoxide, analyzing for amine oxidation products (e.g., nitro or hydroxylamine derivatives) using LC-MS/MS .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., amine inversion or ring puckering). Variable-temperature NMR (VT-NMR) from 25°C to −40°C can slow conformational exchange, simplifying splitting patterns. Computational modeling (DFT or MD simulations) further clarifies dominant conformers .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles across studies?
- Methodological Answer : Solubility variations may stem from polymorphic forms or counterion effects. Conduct:
- Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous states.
- Ion-Pairing Studies : Compare solubility in HCl vs. other salts (e.g., sulfate or trifluoroacetate). Use saturated shake-flask methods with UV-Vis quantification for reproducibility .
Biological Research Considerations
Q. What in vitro assays are suitable for evaluating biological activity while minimizing interference from the hydrochloride counterion?
- Methodological Answer : Neutralize the HCl salt by adjusting pH with bicarbonate buffer prior to cell-based assays. Include a negative control with equimolar NaCl to isolate counterion effects. For receptor-binding studies, use radiolabeled analogs (e.g., ¹⁴C-cyano labeling) to track specific interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
